4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
Description
The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide features a quinazolinone core substituted with a hydroxy group at position 2 and an oxo group at position 2. The butanamide linker connects this heterocyclic moiety to a phenyl ring functionalized with a 1,2,4-triazole-methyl group. However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous derivatives.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-19(24-16-9-7-15(8-10-16)12-26-14-22-13-23-26)6-3-11-27-20(29)17-4-1-2-5-18(17)25-21(27)30/h1-2,4-5,7-10,13-14H,3,6,11-12H2,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXIBWFIQSXSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Triazole Ring:
Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through an amide coupling reaction using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 2-position of the quinazolinone core undergoes oxidation under specific conditions. For example:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Hydroxyl → Ketone | Dess–Martin periodinane, RT, DCM | Forms 2,4-dioxoquinazoline derivative |
This oxidation is critical for modifying electron distribution in the quinazolinone ring, enhancing interactions with biological targets .
Reduction Reactions
The carbonyl groups in the quinazolinone core and amide side chain can be reduced:
Reduction of the amide group alters hydrogen-bonding potential, impacting solubility and bioavailability .
Nucleophilic Substitution
The triazole ring participates in nucleophilic substitution due to its electron-deficient nitrogen atoms:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Triazole alkylation | Iodoethane, K₂CO₃, DMF | Introduces ethyl group at triazole N-position |
Such modifications are leveraged to enhance metabolic stability or adjust steric bulk .
Hydrolysis Reactions
The butanamide side chain undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Amide → Carboxylic acid | 6M HCl, reflux | Yields 4-(2-hydroxy-4-oxoquinazolin-3-yl)butanoic acid |
Hydrolysis products are often intermediates for further functionalization .
Amide Coupling Reactions
The primary amine generated via amide reduction can undergo coupling:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Amine → Urea derivative | Triphosgene, Et₃N, DCM | Forms urea-linked analogs |
These reactions expand structural diversity for structure-activity relationship studies .
Epoxide Ring-Opening Reactions
While not directly observed for this compound, analogous quinazolinones undergo epoxide ring-opening to introduce side chains:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Epoxide + Amine | 2-(4-hydroxyphenyl)acetonitrile, DMF | Attaches phenylacetonitrile moiety |
This method is foundational in synthesizing derivatives with extended aromatic systems .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including the target compound, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism .
Anticancer Properties
The compound has shown potential as an anticancer agent in various preclinical studies. It exhibits cytotoxic effects against multiple cancer cell lines, including those resistant to conventional therapies. The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, targeting specific pathways involved in disease progression. For instance, it has been evaluated for its inhibitory effects on enzymes linked to cancer metastasis and inflammation .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various quinazolinone derivatives, the compound exhibited a minimum inhibitory concentration (MIC) value comparable to standard antibiotics against resistant bacterial strains. This suggests its potential utility in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of the compound on breast cancer cell lines. Results indicated significant reductions in cell viability at micromolar concentrations, with mechanisms involving apoptosis and inhibition of cell proliferation pathways being elucidated through flow cytometry and Western blot analysis .
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]butanamide ()
- Key Differences: Replaces the 2-hydroxy group on the quinazolinone with a 3-nitrobenzyl substituent at position 1. The phenyl ring is substituted with a 4-fluorobenzyl group instead of a triazole-methyl group.
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ()
- Key Differences: Introduces a bromo substituent at position 6 of the quinazolinone. The phenyl ring is modified with a 2-methoxybenzyl group.
- Implications :
- Bromination may improve lipophilicity and membrane permeability, while the methoxy group could influence π-π stacking interactions.
N-(4-Acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide ()
- Key Differences: Lacks the 2-hydroxy group on the quinazolinone. Substitutes the triazole-methylphenyl group with a 4-acetamidophenyl moiety.
- Implications :
- The acetamide group may enhance solubility but reduce metabolic stability due to susceptibility to hydrolysis.
Triazole-Containing Analogues
Itraconazole ()
- Structure : A triazolone derivative with a complex dioxolane-piperazine backbone.
- Key Differences :
- The target compound lacks the dioxolane-piperazine scaffold but retains the triazole-methyl group.
- Implications: Itraconazole’s antifungal activity is attributed to its triazole-mediated inhibition of lanosterol 14α-demethylase.
4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylbutanamide ()
- Key Differences: Uses a 1,2,3-triazole instead of 1,2,4-triazole. The hydroxymethyl group replaces the quinazolinone core.
- Implications :
- 1,2,3-Triazoles typically exhibit lower metabolic stability than 1,2,4-triazoles, suggesting the target compound may have superior pharmacokinetics.
Physicochemical Properties
- Target Compound: Predicted density: ~1.39 g/cm³ (based on ’s analogue with a similar quinazolinone structure). Acid dissociation constant (pKa): ~12.88, indicating moderate basicity .
- Comparative Data :
Biological Activity
The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a synthetic organic molecule that combines a quinazolinone core with a triazole moiety. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The quinazolinone core is known to inhibit various enzymes involved in cancer progression and microbial resistance. The triazole moiety enhances binding affinity to these targets, potentially leading to improved therapeutic efficacy.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes such as cytochrome P450-dependent enzymes, which are critical in various metabolic pathways .
- Antimicrobial Activity: Similar compounds have demonstrated significant antibacterial and antifungal properties through mechanisms involving disruption of cell wall synthesis and inhibition of ergosterol biosynthesis .
Biological Activities
Research has indicated that derivatives containing quinazolinone and triazole structures exhibit a range of biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Anticancer Activity: A study evaluated the anticancer effects of quinazolinone derivatives on multiple cancer cell lines. The compound exhibited IC50 values in the micromolar range against prostate (PC-3) and colon (HCT-116) cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Efficacy: Research demonstrated that triazole-containing compounds effectively inhibited the growth of resistant bacterial strains. The mechanism involved disruption of cell wall integrity and interference with metabolic pathways crucial for bacterial survival .
- Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications in the quinazolinone and triazole moieties can enhance biological activity. For instance, substituents on the phenyl ring significantly affect binding affinity and selectivity towards target enzymes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl reagents. For the target compound, coupling the quinazolinone moiety to the triazole-substituted phenyl group requires amide bond formation using activating agents like HATU or EDC/NHS. Evidence from analogous compounds suggests that microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) while improving yields by ~20% . Solvent selection (e.g., DMF vs. THF) significantly impacts purity, with HPLC analysis showing >95% purity in DMF-based reactions .
Q. How can researchers validate the structural integrity of the compound, particularly the triazole-quinazolinone linkage?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and 2D COSY/HSQC) is critical for confirming connectivity. The quinazolinone C=O group typically resonates at δ ~165–170 ppm in ¹³C NMR, while the triazole protons appear as singlets at δ ~7.5–8.0 ppm. Mass spectrometry (HRMS-ESI) should confirm the molecular ion ([M+H]⁺) with <2 ppm error. For example, a related compound (C₂₈H₃₀N₄O₄S) showed a [M+H]⁺ peak at 543.1978 (calc. 543.1975) .
Advanced Research Questions
Q. How does the substitution pattern on the triazole ring influence the compound’s biological activity or binding affinity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with target proteins. For instance, triazole-substituted compounds exhibit enhanced binding to kinase domains due to π-π stacking with aromatic residues. In vitro assays (e.g., kinase inhibition IC₅₀) should correlate with computational predictions. A study on triazolyl-propanamide derivatives demonstrated a 10-fold increase in HDAC inhibition when substituting the triazole with bulkier aryl groups .
Q. What strategies resolve contradictions in reported biological activities, such as varying IC₅₀ values across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability differences. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and control for cell-line-specific efflux pumps (e.g., P-gp). Meta-analysis of published data (e.g., IC₅₀ ranges from 0.5–5 μM in leukemia vs. solid tumor models) can identify structure-activity trends .
Q. How can computational reaction design tools accelerate the development of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations optimize reaction pathways for introducing solubilizing groups (e.g., -SO₃H or polyethylene glycol chains). ICReDD’s workflow integrates computed activation energies with robotic screening to prioritize high-yield reactions. For example, adding a morpholino group via click chemistry improved aqueous solubility by 50% without compromising activity .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound, while others classify it as inactive?
- Methodological Answer : Divergent results often stem from cell-line heterogeneity (e.g., NCI-60 panel vs. primary cells) or assay endpoints (MTT vs. apoptosis markers). Validate findings using orthogonal assays (e.g., caspase-3 activation and Annexin V staining). For example, a quinazolinone-triazole hybrid showed EC₅₀ = 2 μM in HeLa cells but no activity in MCF-7 due to differential expression of pro-apoptotic proteins .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer : Prioritize 3D tumor spheroids for in vitro screening to mimic tumor microenvironments. For in vivo studies, use xenograft models with luciferase-tagged cells for real-time efficacy monitoring. Dose optimization should account for plasma protein binding (measured via equilibrium dialysis), as >90% binding reduces free drug concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
